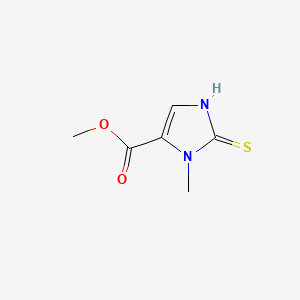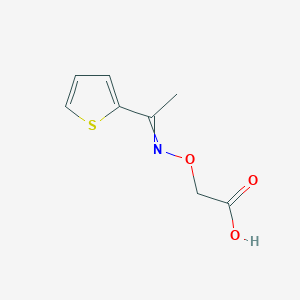
3-(1-(Dimethylamino)ethyl)phenol hydrochloride
Overview
Description
3-(1-(Dimethylamino)ethyl)phenol hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs for treating central nervous system disorders.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withμ-opioid receptors (MOR) . These receptors play a crucial role in pain perception and analgesia.
Mode of Action
Compounds with similar structures have been reported to act asagonists at the μ-opioid receptor . Agonists bind to receptors and activate them to produce a biological response.
Biochemical Pathways
Μ-opioid receptor agonists typically affectpain signaling pathways in the nervous system .
Result of Action
Μ-opioid receptor agonists generally result inanalgesia , or pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride typically involves the reaction of 3-bromophenol with dimethylamine. The process can be summarized as follows:
Starting Material: 3-bromophenol
Reagent: Dimethylamine
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours.
Product Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Dimethylamino)ethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
3-(1-(Dimethylamino)ethyl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter modulator.
Medicine: It serves as a precursor in the synthesis of drugs for treating neurological disorders such as Alzheimer’s disease.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(Methylamino)ethyl)phenol
- 3-(1-(Ethylamino)ethyl)phenol
- 3-(1-(Dimethylamino)propyl)phenol
Uniqueness
3-(1-(Dimethylamino)ethyl)phenol hydrochloride is unique due to its specific structure, which allows it to effectively inhibit acetylcholinesterase. This property makes it particularly valuable in the treatment of neurological disorders. Compared to similar compounds, it has a higher affinity for the enzyme and a more favorable pharmacokinetic profile, leading to better therapeutic outcomes.
Properties
IUPAC Name |
3-[1-(dimethylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSDCAISHZHIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388694 | |
| Record name | AC1MHOQI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-61-2 | |
| Record name | Phenol, 3-[1-(dimethylamino)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 21223 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21223 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AC1MHOQI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)
![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

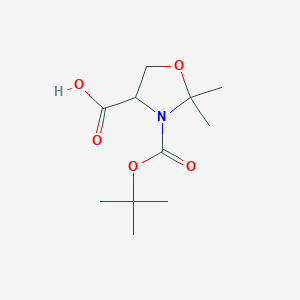
![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

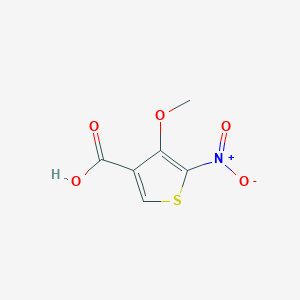
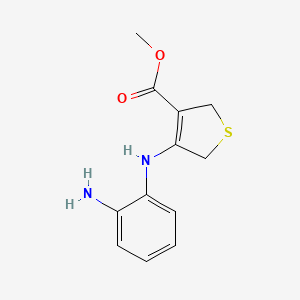
![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)
![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)
